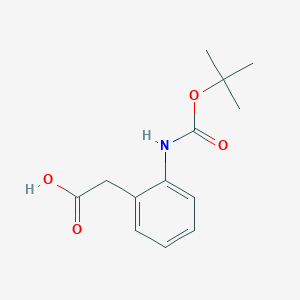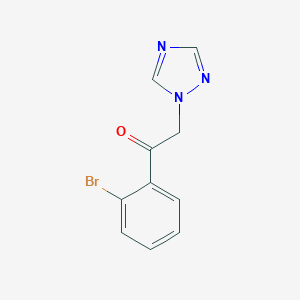
1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone
Vue d'ensemble
Description
1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone, also known as BTE, is a chemical compound that belongs to the class of triazole derivatives. BTE has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is not fully understood. However, it has been suggested that 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone exerts its pharmacological activities by interacting with specific molecular targets in the body. For example, 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which makes it a potential candidate for the treatment of skin disorders.
Effets Biochimiques Et Physiologiques
1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been found to exhibit a wide range of biochemical and physiological effects. For example, 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been shown to induce apoptosis and cell cycle arrest in cancer cells. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has also been found to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been reported to exhibit antibacterial, antifungal, and antiviral activities, which makes it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is its broad-spectrum pharmacological activities. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been found to exhibit potent inhibitory activity against several enzymes and to possess a wide range of pharmacological activities. Additionally, 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is relatively easy to synthesize and purify, which makes it a suitable candidate for drug development. However, one of the main limitations of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is its poor solubility in water, which makes it difficult to administer orally. Additionally, the toxicity and pharmacokinetic properties of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone are not fully understood, which makes it challenging to develop it as a drug candidate.
Orientations Futures
There are several future directions for the research on 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone. One of the main directions is to investigate the toxicity and pharmacokinetic properties of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone in vivo. Additionally, the development of novel formulations and delivery systems for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone could improve its solubility and bioavailability. Furthermore, the identification of specific molecular targets for 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone could lead to the development of more effective and selective drugs. Finally, the investigation of the synergistic effects of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone with other drugs could lead to the development of more potent and effective drug combinations.
Conclusion
In conclusion, 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone is a chemical compound with significant potential applications in the field of medicinal chemistry. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been found to possess a wide range of pharmacological activities, including anticancer, antifungal, antiviral, and antimicrobial activities. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has also been shown to possess potent inhibitory activity against several enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase. However, the toxicity and pharmacokinetic properties of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone are not fully understood, which makes it challenging to develop it as a drug candidate. Further research is needed to investigate the potential of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone as a drug candidate and to identify its specific molecular targets.
Méthodes De Synthèse
The synthesis of 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone involves the reaction of 2-bromobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base. The reaction takes place at room temperature and produces 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone as a white solid with a yield of 70-80%. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anticancer, antifungal, antiviral, and antimicrobial activities. 1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone has also been found to possess potent inhibitory activity against several enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-4-2-1-3-8(9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXERDXJZOKCUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN2C=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358769 | |
| Record name | 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Bromophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone | |
CAS RN |
126961-71-5 | |
| Record name | 1-(2-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



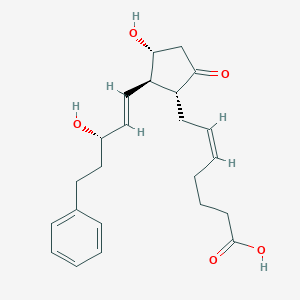
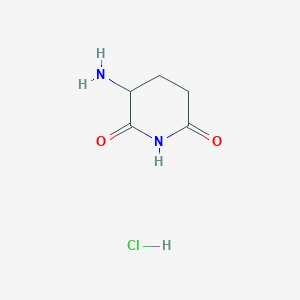
![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)

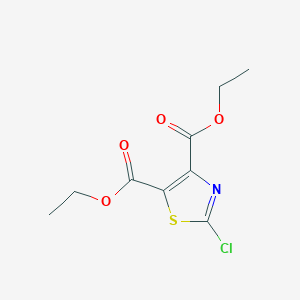
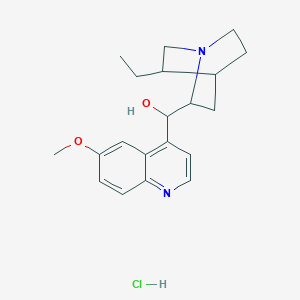
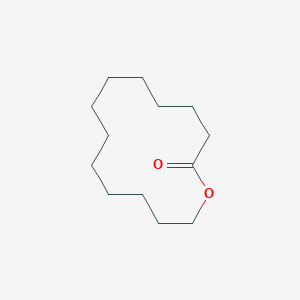
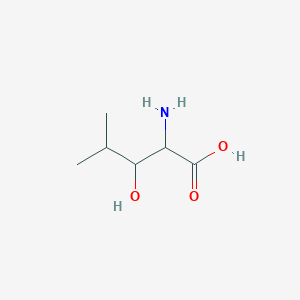
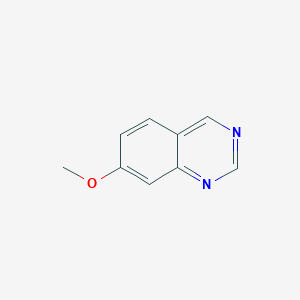
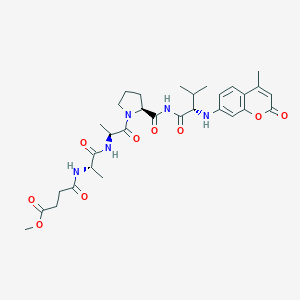
![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
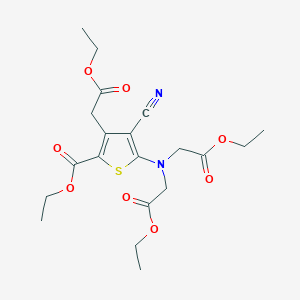
![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)
